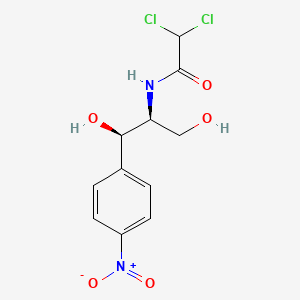

L-erythro-Chloramphenicol

描述

Structure

3D Structure

属性

IUPAC Name |

2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80224388 | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7384-89-6, 56-75-7 | |

| Record name | L-erythro-Chloramphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-erythro-Chloramphenicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chloramphenicol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-erythro-Chloramphenicol: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol (B1208) (CAM), a broad-spectrum bacteriostatic antibiotic, has been a subject of extensive research for decades due to its potent and specific inhibition of bacterial protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanism of action of L-erythro-Chloramphenicol, its interaction with the bacterial ribosome, the structural basis for its inhibitory effects, and the primary mechanisms of bacterial resistance. Detailed experimental protocols for key assays and consolidated quantitative data are presented to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Core Mechanism of Action: Inhibition of Peptidyl Transferase

The primary mechanism of action of chloramphenicol is the inhibition of protein synthesis in bacteria. This is achieved by specifically binding to the bacterial ribosome and obstructing the crucial step of peptide bond formation.[1][2]

Ribosomal Binding Site

Chloramphenicol reversibly binds to the 50S subunit of the 70S bacterial ribosome.[1][3] High-resolution X-ray crystallography and cryo-electron microscopy studies have precisely mapped its binding site to the A-site cleft of the Peptidyl Transferase Center (PTC).[2][3][4] The drug molecule situates itself in a crevice formed by highly conserved 23S rRNA nucleotides, including A2451 and C2452, where its aromatic nitrobenzyl ring engages in π-π stacking interactions.[2][5] This binding location is strategically positioned to interfere with the incoming substrate.

Steric Hindrance and Inhibition of Peptide Bond Formation

By occupying the A-site of the PTC, chloramphenicol physically obstructs the correct positioning of the aminoacyl moiety of an incoming aminoacyl-tRNA (aa-tRNA).[3][5][6] This steric hindrance prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the new amino acid carried by the A-site tRNA.[1][3] The elongation of the polypeptide chain is thus halted, leading to the cessation of protein synthesis and a bacteriostatic effect.[1] While it effectively targets 70S bacterial ribosomes, chloramphenicol has a much lower affinity for the 80S ribosomes found in eukaryotic cells, which accounts for its selective toxicity.[1][3]

Context-Dependent Inhibition

Contrary to the early view of chloramphenicol as a universal inhibitor of peptide bond formation, recent evidence has revealed a context-specific mode of action.[7] The inhibitory efficiency of chloramphenicol is critically dependent on the amino acid sequence of the nascent polypeptide chain and the identity of the incoming aa-tRNA.[7][8] Inhibition is most potent when the nascent peptide has an alanine (B10760859) residue in its penultimate position.[7][9] Conversely, the drug's inhibitory action is significantly weakened if the incoming aa-tRNA in the A-site carries a glycine (B1666218) residue.[7] This context-specificity suggests that the nascent peptide directly modulates the conformation of the PTC and influences the binding and efficacy of the antibiotic.[8]

Quantitative Pharmacodynamics

The interaction of chloramphenicol with the bacterial ribosome and its inhibitory effects have been quantified through various biochemical and microbiological assays.

Table 1: Binding Affinity and Inhibition Constants

| Parameter | Value | Organism/System | Method | Reference |

| Ki (Competitive Inhibition) | 0.7 µM | Escherichia coli (puromycin reaction) | Kinetic Analysis | [10] |

| KDapp (Apparent Dissociation Constant) | 2.8 ± 0.5 µM | Escherichia coli 70S Ribosomes | Competition Binding (BODIPY-ERY) | [2][5] |

| KDapp (Apparent Dissociation Constant) | 2.6 ± 1.5 µM | Escherichia coli 70S Ribosomes | Competition Binding (BODIPY-CAM) | [2] |

| KD1 (High-Affinity Site) | 2 µM | Bacterial Ribosomes | Equilibrium Dialysis | [4] |

| KD2 (Low-Affinity Site) | 200 µM | Archaeal Ribosomes | Equilibrium Dialysis | [4] |

| IC50 (Mitochondrial Inhibition) | 9.8 µM | Rabbit Heart Mitochondria | In vitro Protein Synthesis | [11] |

| IC50 (Mitochondrial Inhibition) | 11.8 µM | Rabbit Liver Mitochondria | In vitro Protein Synthesis | [11] |

Table 2: Minimum Inhibitory Concentrations (MIC)

| Organism | Strain Type | MIC (µg/mL) | Comments | Reference |

| Escherichia coli | Standard | 2.5 - 5 | Dependent on inoculum concentration | [12] |

| Staphylococcus aureus | Standard | 2.5 - 5 | Dependent on inoculum concentration | [12] |

| Staphylococcus aureus | MRSA (Susceptible) | 2 - 4 | For 75.8% of susceptible isolates | [13] |

| Staphylococcus aureus | MRSA (Breakpoint) | ≤ 8 | CLSI recommended breakpoint for susceptibility | [13] |

Mechanisms of Resistance

Bacterial resistance to chloramphenicol primarily occurs through two mechanisms: enzymatic inactivation of the drug and modification of the ribosomal target.[1]

-

Enzymatic Inactivation: The most common mechanism is the production of the enzyme Chloramphenicol Acetyltransferase (CAT).[1] CAT catalyzes the transfer of an acetyl group from acetyl-CoA to the two hydroxyl groups of chloramphenicol. The resulting acetylated derivative is unable to bind to the 50S ribosomal subunit, rendering the drug inactive.[1][14]

-

Target Site Modification: Mutations in the 23S rRNA gene, specifically at nucleotides within the PTC that constitute the chloramphenicol binding site (e.g., A2451, C2452), can reduce the drug's binding affinity.[1] This decreased affinity allows protein synthesis to continue even in the presence of the drug.

-

Efflux Pumps: Some bacteria utilize active efflux pumps to expel chloramphenicol from the cell, preventing it from reaching a high enough intracellular concentration to inhibit the ribosomes.[1]

Experimental Protocols

In Vitro Translation Inhibition Assay (Luciferase-Based)

This assay quantifies the inhibitory effect of chloramphenicol on protein synthesis in a bacterial cell-free system by measuring the production of a reporter protein.[3][15]

Principle: A DNA template encoding luciferase is added to an E. coli cell-free extract. In the absence of an inhibitor, the machinery transcribes and translates the DNA, producing functional luciferase. The amount of light produced upon addition of a substrate is proportional to the amount of protein synthesized. Chloramphenicol's presence reduces luciferase production, allowing for the calculation of an IC50 value.[3]

Methodology:

-

Preparation of Inhibitor: Prepare a 10 mM stock solution of chloramphenicol in DMSO. Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., starting from 1 mM). Include a DMSO-only vehicle control.[3]

-

Reaction Setup:

-

Thaw all components of a commercial E. coli cell-free transcription-translation kit (e.g., S30 T7 High-Yield System) on ice.[3]

-

Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and the luciferase DNA template according to the manufacturer's protocol.

-

Aliquot the master mix into the wells of a chilled, opaque 96-well plate.

-

-

Inhibition Step: Add 1 µL of each chloramphenicol dilution (and the DMSO control) to the respective wells. Ensure the final DMSO concentration does not exceed 5%. Mix gently.[3]

-

Incubation: Seal the plate and incubate at 37°C for 2-3 hours to allow for protein synthesis.[3]

-

Detection:

-

Equilibrate the plate to room temperature.

-

Prepare the luciferase detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Measure luminescence using a luminometer or multi-mode plate reader.

-

-

Data Analysis:

-

Subtract the background reading (from a "no DNA template" control) from all wells.

-

Normalize the data by setting the average of the DMSO-only control wells to 100% activity.

-

Plot the percent inhibition versus the logarithm of the chloramphenicol concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the affinity of chloramphenicol for the ribosome by competing with a fluorescently labeled ligand.[5]

Principle: A fluorescently labeled antibiotic that binds to a site overlapping with chloramphenicol (e.g., BODIPY-labeled erythromycin) is incubated with ribosomes. The large ribosome-probe complex tumbles slowly in solution, resulting in high fluorescence polarization (FP). When unlabeled chloramphenicol is added, it displaces the fluorescent probe. The smaller, free probe tumbles faster, leading to a decrease in FP. This decrease is proportional to the concentration of chloramphenicol, allowing for the determination of its binding affinity (KDapp).[5]

Methodology:

-

Prepare Reagents:

-

Purified 70S ribosomes from E. coli.

-

Fluorescent probe (e.g., 4 nM BODIPY-Erythromycin).

-

Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 0.05% Tween-20.[5]

-

Serial dilutions of chloramphenicol (e.g., 0.1 µM to 1 mM).

-

-

Assay Procedure:

-

Measurement: Measure the fluorescence polarization of each sample using a suitable plate reader.

-

Analysis: Plot the change in FP against the concentration of chloramphenicol to determine the IC50, which can then be used to calculate the apparent dissociation constant (KDapp).

Toeprinting Assay

This primer extension inhibition assay maps the precise location of a ribosome stalled on an mRNA by an antibiotic.[9][16]

Principle: An in vitro translation reaction is performed in the presence of chloramphenicol. The antibiotic stalls ribosomes at specific codons on the mRNA template. A radiolabeled DNA primer complementary to a downstream sequence is then added along with reverse transcriptase. The enzyme synthesizes cDNA until it is physically blocked by the stalled ribosome. When the products are run on a sequencing gel, the length of the truncated cDNA fragment ("toeprint") reveals the exact position of the ribosome stall site.[9]

Methodology:

-

Translation Reaction:

-

Perform an in vitro translation reaction (e.g., using a PURExpress system) with a specific mRNA template in a total volume of 5 µL.[9]

-

Include chloramphenicol at a concentration sufficient to cause stalling (e.g., 50-200 µM).[9][16] As controls, run a reaction with no antibiotic and one with a known start-codon inhibitor like thiostrepton.

-

Incubate for 15 minutes at 37°C.[9]

-

-

Primer Extension:

-

Add a 5'-radiolabeled DNA primer and AMV reverse transcriptase to the reaction.[9]

-

Incubate for an additional 10-20 minutes to allow for cDNA synthesis.

-

-

Analysis:

-

Stop the reaction and purify the cDNA products.

-

Resolve the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.

-

Visualize the bands by autoradiography. The position of the toeprint band indicates the 3' boundary of the stalled ribosome, typically 15-16 nucleotides downstream from the first nucleotide of the P-site codon.

-

Chloramphenicol Acetyltransferase (CAT) Assay

This assay measures the activity of the CAT enzyme, a key mechanism of chloramphenicol resistance.[14][17]

Principle: A cell lysate suspected of containing CAT is incubated with radiolabeled [14C]chloramphenicol and the co-substrate acetyl-CoA. The CAT enzyme, if present, will transfer the acetyl group to chloramphenicol. The acetylated and unacetylated forms of the drug are then separated by thin-layer chromatography (TLC) and quantified.[14][18]

Methodology:

-

Cell Lysate Preparation:

-

Enzymatic Reaction:

-

Extraction:

-

Stop the reaction and extract the chloramphenicol forms from the aqueous solution using an organic solvent like ethyl acetate (B1210297).[14]

-

Evaporate the organic solvent to concentrate the sample.

-

-

Separation and Detection:

-

Resuspend the sample in a small volume of ethyl acetate and spot it onto a silica (B1680970) TLC plate.[18]

-

Develop the chromatogram using a solvent system such as 19:1 chloroform/methanol.[18]

-

Visualize the separated radioactive spots (unacetylated, mono-acetylated, and di-acetylated chloramphenicol) by autoradiography or a PhosphorImager.

-

-

Quantification: Determine the percentage of chloramphenicol that has been acetylated by measuring the radioactivity in the respective spots.[14]

References

- 1. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 2. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Dynamics of the context-specific translation arrest by chloramphenicol and linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jcpsp.pk [jcpsp.pk]

- 14. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. med.upenn.edu [med.upenn.edu]

The Discovery and Stereochemical Saga of Chloramphenicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol (B1208), a broad-spectrum antibiotic, holds a significant place in the history of medicine as the first to be synthesized on a large scale. Its discovery in 1947 from the soil bacterium Streptomyces venezuelae marked a pivotal moment in the fight against bacterial infections. However, the simple chemical structure of chloramphenicol belies a complex stereochemistry, with four distinct isomers, only one of which possesses significant therapeutic activity. This technical guide provides an in-depth exploration of the discovery, history, and detailed analysis of chloramphenicol's isomers. It consolidates quantitative data on their biological activity, outlines key experimental methodologies for their separation and characterization, and visually represents the historical and synthetic pathways through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

A Landmark Discovery and a Race to Synthesis

The story of chloramphenicol begins in 1947 with its independent discovery by two research groups. John Ehrlich and his team at Parke-Davis isolated the antibiotic from a culture of Streptomyces venezuelae found in a soil sample from Venezuela.[1][2][3] Concurrently, a group at the University of Illinois also reported its discovery.[4] Initially codenamed Chloromycetin®, its unique structure, containing a nitrobenzene (B124822) group and a dichloroacetyl moiety, was elucidated in 1949 by a team at Parke-Davis led by Mildred Rebstock.[1][3][4][5][6] This structural determination was a crucial step that paved the way for its chemical synthesis.

In a groundbreaking achievement for medicinal chemistry, the first total synthesis of chloramphenicol was also reported in 1949 by Controulis, Rebstock, and Crooks at Parke-Davis.[1][5][7][8] This made chloramphenicol the first antibiotic to be produced commercially by chemical synthesis rather than by fermentation, a significant advantage for large-scale production.[7][9] The synthetic route developed by Parke-Davis became a cornerstone of its production for many years.

The Four Faces of Chloramphenicol: A Study in Stereoisomerism

Chloramphenicol possesses two chiral centers, giving rise to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. T[10]he spatial arrangement of the functional groups around these chiral carbons dictates the molecule's ability to interact with its biological target, the bacterial ribosome.

It was quickly established that only the naturally occurring D-(-)-threo isomer exhibits significant antibacterial activity. T[5][10][11]his stereospecificity is a classic example of the structure-activity relationship in pharmacology, where a precise three-dimensional conformation is necessary for biological function.

Biological Activity of Chloramphenicol Isomers

The antibacterial potency of the four stereoisomers varies dramatically. The D-threo isomer is a potent inhibitor of bacterial protein synthesis, while the other isomers are largely inactive.

| Stereoisomer | Configuration | Relative Antibacterial Activity (%) |

| D-(-)-threo | (1R, 2R) | 100 |

| L-(+)-threo | (1S, 2S) | < 0.5 |

| D-(-)-erythro | (1S, 2R) | Inactive |

| L-(+)-erythro | (1R, 2S) | Inactive |

Table 1: Comparative antibacterial activity of chloramphenicol stereoisomers. The D-threo isomer is the only biologically active form.

One study reported that the L-erythro and D-erythro isomers have no antibiotic activity, and the L-threo isomer possesses less than 0.5% of the activity of the natural D-threo isomer. A[4]nother source indicates that the L-erythro isomer has minimal activity. These findings underscore the critical importance of the correct stereochemistry for chloramphenicol's mechanism of action.

dot

Experimental Protocols

Synthesis of Chloramphenicol Isomers

The original synthesis of chloramphenicol by Parke-Davis involved a multi-step process. A common laboratory synthesis starts with p-nitroacetophenone and proceeds through several intermediates. The resolution of the racemic mixture to isolate the desired D-threo isomer is a critical step, often achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent like d-tartaric acid.

A General Synthetic Pathway:

-

Bromination: p-Nitroacetophenone is brominated to yield ω-bromo-p-nitroacetophenone.

-

Amination: The bromo derivative is reacted with hexamethylenetetramine followed by hydrolysis to produce ω-amino-p-nitroacetophenone.

-

Acetylation and Hydroxymethylation: The amino group is acetylated, and the resulting compound is reacted with formaldehyde (B43269) to introduce a hydroxymethyl group.

-

Reduction: The ketone is reduced to a secondary alcohol, typically using aluminum isopropoxide, to form a mixture of threo and erythro diastereomers.

-

Hydrolysis and Resolution: The acetyl group is hydrolyzed, and the resulting racemic threo-aminodiol is resolved using a chiral acid (e.g., d-tartaric acid) to separate the D- and L-threo enantiomers.

-

Dichloroacetylation: The amine group of the resolved D-threo-aminodiol is acylated with dichloroacetyl chloride or methyl dichloroacetate (B87207) to yield D-(-)-threo-chloramphenicol.

dot

Separation of Chloramphenicol Isomers

The separation of the four stereoisomers of chloramphenicol is essential for both analytical and preparative purposes. Due to their identical chemical formula and connectivity, specialized techniques are required to distinguish between them.

Chiral High-Performance Liquid Chromatography (HPLC):

This is a powerful technique for separating enantiomers and diastereomers.

-

Stationary Phase: A chiral stationary phase (CSP) is used. Common CSPs for chloramphenicol separation include those based on Pirkle-type columns (e.g., (S,S)-Whelk-O1) or polysaccharide-based columns.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and an alcohol (e.g., ethanol, isopropanol), is typically employed in normal-phase chromatography. The composition of the mobile phase is optimized to achieve the best separation.

-

Detection: Detection is usually performed using a UV detector, as the nitrobenzene ring in chloramphenicol absorbs UV light.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For highly sensitive and specific detection and quantification, especially in complex matrices, chiral LC is coupled with tandem mass spectrometry.

-

Chromatographic Separation: A chiral column is used to separate the isomers before they enter the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common method for ionizing the chloramphenicol isomers.

-

Mass Analysis: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (the molecular ion of chloramphenicol) and its fragmentation to produce characteristic product ions. This multiple reaction monitoring (MRM) enhances the specificity of the analysis, allowing for the differentiation of isomers that may co-elute.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent against a specific bacterium.

Protocol Outline:

-

Preparation of Antimicrobial Stock Solutions: A stock solution of each chloramphenicol isomer is prepared in a suitable solvent and then diluted to the desired starting concentration in the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Two-fold serial dilutions of each isomer are prepared in a 96-well microtiter plate. Each well will contain a specific concentration of the isomer.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Escherichia coli or Staphylococcus aureus) is prepared to a specific cell density (typically ~5 x 10^5 colony-forming units (CFU)/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure optical density.

Conclusion

The discovery and synthesis of chloramphenicol represent a significant chapter in the history of antibiotics. The stereochemical specificity of its antibacterial activity, with only the D-threo isomer being effective, highlights the intricate relationship between molecular structure and biological function. The development of advanced analytical techniques, such as chiral chromatography, has been instrumental in the separation and characterization of its isomers, enabling a deeper understanding of its pharmacology. This guide has provided a comprehensive overview of the historical context, the distinct properties of its isomers, and the key experimental methodologies used in their study, offering a valuable resource for the scientific community. The continued study of such classic antibiotics can still yield valuable insights into antimicrobial action and resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 5. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Chloramphenicol Homodimers: Molecular Target, Antimicrobial Activity, and Toxicity against Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmilabs.com [jmilabs.com]

- 10. Discrimination of eight chloramphenicol isomers by liquid chromatography tandem mass spectrometry in order to investigate the natural occurrence of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Stereochemical Specificity in Antibacterial Action: A Technical Examination of L-erythro-Chloramphenicol versus D-threo-Chloramphenicol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chloramphenicol (B1208), a broad-spectrum antibiotic, stands as a classic example of the profound impact of stereochemistry on pharmacological activity. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. It is a well-established principle that only one of these isomers, the D-(-)-threo-chloramphenicol, exhibits significant antibacterial properties.[1][2] This technical guide provides a detailed analysis of the differential activity between the biologically active D-threo isomer and the inactive L-erythro isomer, outlining the underlying mechanisms, experimental methodologies for activity determination, and the critical role of stereoisomerism in drug design.

Comparative Antibacterial Activity

The antibacterial efficacy of chloramphenicol is almost exclusively attributed to the D-threo isomer. The L-erythro isomer, along with the other stereoisomers, is considered biologically inactive. This stark difference in activity is quantifiable through the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

While precise MIC values can vary depending on the bacterial strain and testing conditions, the general consensus is that the MIC of L-erythro-chloramphenicol is exceedingly high, rendering it therapeutically ineffective. The following table provides a representative comparison of the antibacterial activity of the two isomers against common bacterial pathogens.

| Isomer | Target Organism | Representative MIC (µg/mL) | Activity Level |

| D-threo-Chloramphenicol | Escherichia coli | 2 - 8 | High |

| Staphylococcus aureus | 3 - 12.5 | High | |

| This compound | Escherichia coli | > 1000 | Inactive |

| Staphylococcus aureus | > 1000 | Inactive |

Note: The MIC values presented are representative and may vary based on specific strains and testing methodologies.

Mechanism of Action: A Stereospecific Interaction

The antibacterial action of D-threo-chloramphenicol stems from its ability to inhibit protein synthesis in bacteria.[1][3] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. By binding to the peptidyl transferase center of the 23S rRNA within the 50S subunit, D-threo-chloramphenicol obstructs the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and ultimately leading to the cessation of bacterial growth.

The stereochemistry of the D-threo isomer is crucial for this interaction. The specific spatial arrangement of the p-nitrophenyl group, the propanediol (B1597323) moiety, and the dichloroacetyl tail allows for a precise fit into the binding pocket of the ribosome. In contrast, the L-erythro isomer, with its different three-dimensional configuration, is unable to establish the necessary molecular interactions with the ribosomal target, rendering it incapable of inhibiting protein synthesis and thus devoid of antibacterial activity.

Experimental Protocols for Determining Antibacterial Activity

The comparative activity of chloramphenicol stereoisomers is typically determined using standardized antimicrobial susceptibility testing methods. The broth microdilution method is a widely accepted and quantitative technique for determining the MIC of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

- Bacterial Strains: Standardized cultures of test organisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

- Chloramphenicol Isomers: Pure powders of D-threo-chloramphenicol and this compound.

- Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Preparation of Antimicrobial Stock Solutions:

- Prepare stock solutions of each chloramphenicol isomer (e.g., 10 mg/mL in a suitable solvent like ethanol).[4]

- Perform serial twofold dilutions of the stock solutions in CAMHB to achieve a range of concentrations to be tested.

3. Inoculum Preparation:

- Grow bacterial cultures overnight in CAMHB.

- Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

4. Assay Procedure:

- Dispense 50 µL of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate.

- Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of 2.5 x 10^5 CFU/mL.

- Include positive control wells (bacteria and broth, no antibiotic) and negative control wells (broth only).

- Incubate the plates at 35-37°C for 16-20 hours.

5. Determination of MIC:

- After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

- Optionally, a redox indicator such as 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of bacterial growth.[5]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Stereoisomers of Chloramphenicol and their corresponding antibacterial activity.

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The dramatic difference in antibacterial activity between this compound and D-threo-chloramphenicol serves as a powerful illustration of the principle of stereospecificity in drug action. Only the D-threo isomer possesses the correct three-dimensional structure to effectively bind to the bacterial ribosome and inhibit protein synthesis. This understanding is fundamental for drug discovery and development, emphasizing the necessity of considering stereochemistry in the design and synthesis of new therapeutic agents to maximize efficacy and minimize potential off-target effects. For researchers in the field, a thorough comprehension of these principles and the experimental methodologies to evaluate them is paramount for the rational development of next-generation antimicrobial drugs.

References

An In-depth Technical Guide to the Stereoisomers of Chloramphenicol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of Chloramphenicol (B1208), a broad-spectrum antibiotic. The document details the structure, nomenclature, physicochemical properties, and biological activities of the four stereoisomers. Furthermore, it presents detailed experimental protocols for their separation and identification, along with visualizations of their relationships and analytical workflows.

Introduction to Stereoisomerism in Chloramphenicol

Chloramphenicol is a bacteriostatic antimicrobial agent notable for its simple chemical structure, which includes two chiral centers. This results in the existence of four distinct stereoisomers. The spatial arrangement of the substituents around these chiral carbons significantly impacts the molecule's biological activity. Of the four stereoisomers, only the D-(-)-threo isomer possesses significant antibacterial properties.[1][2] Understanding the characteristics of each stereoisomer is crucial for drug development, quality control, and research into potential off-target effects.

The four stereoisomers of Chloramphenicol are:

-

D-(-)-threo-Chloramphenicol

-

L-(+)-threo-Chloramphenicol

-

D-(-)-erythro-Chloramphenicol

-

L-(+)-erythro-Chloramphenicol

Structural and Physicochemical Properties of Chloramphenicol Stereoisomers

The four stereoisomers of Chloramphenicol share the same molecular formula and mass but differ in their three-dimensional structure. This difference in stereochemistry leads to variations in their physicochemical properties, most notably their optical rotation.

Structural Information

| Stereoisomer | IUPAC Name | Cahn-Ingold-Prelog Configuration |

| D-(-)-threo-Chloramphenicol | 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | (1R, 2R) |

| L-(+)-threo-Chloramphenicol | 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | (1S, 2S) |

| D-(-)-erythro-Chloramphenicol | 2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | (1S, 2R) |

| L-(+)-erythro-Chloramphenicol | 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | (1R, 2S) |

Physicochemical Data

The following table summarizes key physicochemical properties of the Chloramphenicol stereoisomers. It is important to note that while some data are from experimental measurements, others are predicted values.

| Property | D-(-)-threo-Chloramphenicol | L-(+)-threo-Chloramphenicol | D-(-)-erythro-Chloramphenicol | L-(+)-erythro-Chloramphenicol |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | C₁₁H₁₂Cl₂N₂O₅ | C₁₁H₁₂Cl₂N₂O₅ | C₁₁H₁₂Cl₂N₂O₅ |

| Molecular Weight ( g/mol ) | 323.13 | 323.13 | 323.13 | 323.13 |

| Melting Point (°C) | 149-151.5[2] | 150-151 (DL-threo)[3] | 171 (DL-erythro)[4] | 176[5] |

| Optical Rotation (in Ethanol) | +18.6° to +20.5°[2] | Not experimentally found | Not experimentally found | Not experimentally found |

| Solubility | DMSO (Slightly), Ethanol (Slightly), Methanol (B129727) (Slightly)[5] | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)[5] | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)[5] | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)[5] |

| logP (Predicted) | 1.14 | 1.14 | 1.14 | 1.14 |

| pKa (Predicted) | 11.03 ± 0.46[5] | 11.03 ± 0.46[5] | 11.03 ± 0.46[5] | 11.03 ± 0.46[5] |

Biological Activity of Chloramphenicol Stereoisomers

The biological activity of Chloramphenicol is highly stereospecific. The D-(-)-threo isomer is a potent inhibitor of bacterial protein synthesis, while the other isomers are largely considered inactive in this regard.

Antibacterial Activity

The antibacterial activity of the D-(-)-threo isomer stems from its ability to bind to the 50S subunit of the bacterial ribosome, inhibiting the peptidyl transferase step of protein synthesis.[6][7] The other stereoisomers do not fit into the ribosomal binding site with the correct orientation and therefore lack significant antibacterial efficacy.

| Stereoisomer | Antibacterial Activity |

| D-(-)-threo-Chloramphenicol | Active . Broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] |

| L-(+)-threo-Chloramphenicol | Largely Inactive . Possesses less than 1% of the activity of the D-(-)-threo isomer.[8] |

| D-(-)-erythro-Chloramphenicol | Inactive . |

| L-(+)-erythro-Chloramphenicol | Inactive . |

Minimum Inhibitory Concentrations (MICs)

The following table presents typical MIC ranges for D-(-)-threo-Chloramphenicol against common bacterial strains. Data for the other isomers is scarce due to their lack of significant activity.

| Bacterial Strain | D-(-)-threo-Chloramphenicol MIC (µg/mL) |

| Escherichia coli | 2-8[9][10][11] |

| Staphylococcus aureus | 2-8[10][12][13] |

| Pseudomonas aeruginosa | 16-128[10] |

| Bacillus subtilis | 1-4 |

Effects on Eukaryotic Cells

While the inactive isomers of Chloramphenicol do not exhibit significant antibacterial activity, some studies suggest they may have effects on eukaryotic cells. It is important to note that research in this area is limited.

-

L-(+)-threo-Chloramphenicol : Has been shown to inhibit protein synthesis in intact rabbit reticulocytes at high concentrations (in the millimolar range).[14] Additionally, studies on chick embryo development indicated that the L-threo isomer, while not producing the same teratogenic effects as the D-threo isomer, did reduce the size of the blastoderm at high concentrations.[15]

-

General Eukaryotic Effects : Chloramphenicol (the D-threo isomer) is known to inhibit mitochondrial protein synthesis in eukaryotic cells, which can lead to toxicity.[1] It has also been shown to induce apoptosis in mammalian cell lines.[16] One study in the fungus Magnaporthe oryzae suggested that chloramphenicol may inhibit a Ser/Thr-protein phosphatase, indicating a potential novel target in eukaryotes.[17]

Experimental Protocols

The separation and identification of Chloramphenicol stereoisomers are critical for quality control and research purposes. Chiral liquid chromatography coupled with tandem mass spectrometry is the method of choice for this application.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To achieve baseline separation of the four stereoisomers of Chloramphenicol.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a binary pump and UV detector.

-

Chiral stationary phase column: A protein-based chiral column, such as an α1-acid glycoprotein (B1211001) (AGP) column (e.g., Chromtech CHIRAL-AGP, 5 µm, 2.0 x 150 mm), is effective.[18][19]

Mobile Phase:

-

A two-step gradient with a mobile phase consisting of methanol and acetonitrile (B52724) (1:1, v/v) can be employed.[18]

-

Alternatively, an isocratic elution with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) in water and methanol can be used.

Example Protocol:

-

Prepare the mobile phase and degas it.

-

Equilibrate the chiral AGP column with the initial mobile phase composition at a flow rate of 0.5 mL/min.

-

Inject the sample solution containing the Chloramphenicol isomers.

-

Run the gradient program to separate the isomers.

-

Monitor the elution of the isomers using a UV detector at 278 nm.

Tandem Mass Spectrometry (MS/MS) Detection

Objective: To confirm the identity and quantify the separated Chloramphenicol stereoisomers.

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Method:

-

The eluent from the HPLC is introduced into the ESI source.

-

The analysis is performed in negative ionization mode.

-

Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

Typical MS/MS Parameters:

-

Precursor Ion (Q1): m/z 321.0

-

Product Ions (Q3):

-

m/z 152.0 (characteristic for the p-nitro moiety)[18]

-

m/z 194.0

-

m/z 257.0

-

-

Collision Energy: Optimized for each transition.

-

Source Temperature: Approximately 150°C

-

Desolvation Temperature: Approximately 400°C

Visualizations

Stereoisomer Relationships

Caption: Relationships between the four stereoisomers of Chloramphenicol.

Experimental Workflow for Stereoisomer Analysis

Caption: Experimental workflow for the separation and analysis of Chloramphenicol stereoisomers.

Mechanism of Action of D-(-)-threo-Chloramphenicol

Caption: Simplified signaling pathway of D-(-)-threo-Chloramphenicol's antibacterial action.

References

- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chloramphenicol CAS#: 56-75-7 [m.chemicalbook.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 7384-89-6,L-erythro-Chloramphenicol | lookchem [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro susceptibility of chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of chloramphenicol in intact erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. The myelotoxicity of chloramphenicol: in vitro and in vivo studies: I. In vitro effects on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. edepot.wur.nl [edepot.wur.nl]

- 19. researchgate.net [researchgate.net]

The Molecular Siege: A Technical Guide to Chloramphenicol's Inhibition of the Bacterial 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol (B1208), a broad-spectrum bacteriostatic antibiotic, exerts its therapeutic effect by targeting the bacterial ribosome with high specificity. This technical guide provides an in-depth exploration of the molecular interactions between chloramphenicol and the 50S ribosomal subunit. It delineates the precise binding site, the mechanism of peptidyl transferase inhibition, and the prevalent mechanisms of bacterial resistance. This document synthesizes crystallographic data, kinetic studies, and biochemical assays to offer a comprehensive resource for professionals in antimicrobial research and drug development. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate reproducible research and comparative analysis.

Mechanism of Action: Halting Protein Synthesis at its Core

Chloramphenicol's primary mechanism of action is the inhibition of protein synthesis.[1] It specifically binds to the 50S subunit of the bacterial 70S ribosome, effectively stalling the elongation of the nascent polypeptide chain.[2] This binding occurs at the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[3]

By occupying a critical space within the A-site of the PTC, chloramphenicol sterically hinders the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA).[3] This direct competition prevents the formation of a peptide bond between the growing polypeptide chain at the P-site and the new amino acid at the A-site.[4] The result is a cessation of protein elongation and, consequently, the inhibition of bacterial growth. While highly effective against bacterial ribosomes, chloramphenicol exhibits a significantly lower affinity for the 80S ribosomes found in eukaryotic cells, which contributes to its selective toxicity.[1]

Recent studies have revealed a context-specific nature to chloramphenicol's inhibitory action. The efficiency of translation arrest is influenced by the amino acid sequence of the nascent peptide. For instance, inhibition is most potent when alanine (B10760859) is in the penultimate position of the growing chain.[5]

References

- 1. Structure of the bacterial ribosome at 2 Å resolution | eLife [elifesciences.org]

- 2. med.upenn.edu [med.upenn.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Broad-Spectrum Era: A Technical Guide to the Initial Isolation of Chloramphenicol from Streptomyces venezuelae

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the seminal methods used in the late 1940s for the initial isolation of chloramphenicol (B1208), the first broad-spectrum antibiotic to be discovered and synthesized. Originally derived from the soil actinomycete Streptomyces venezuelae, this discovery marked a pivotal moment in the fight against a wide range of bacterial infections. This document provides a comprehensive overview of the fermentation, extraction, purification, and analytical procedures as described in the foundational scientific literature and patents of the era.

Fermentation of Streptomyces venezuelae

The production of chloramphenicol was achieved through both surface and submerged culture fermentation of Streptomyces venezuelae. Submerged culture, being more scalable, quickly became the preferred method for larger-scale production.

Culture Media Composition

The nutrient composition of the fermentation medium was critical for optimal chloramphenicol yield. Early research utilized media rich in proteinaceous materials and a polyhydric alcohol, typically glycerol. Below are representative media compositions from the initial studies.

Table 1: Representative Fermentation Media for Chloramphenicol Production

| Component | Medium 1 (g/L) | Medium 2 (g/L) |

| Glycerol | 10 | 10 |

| Peptone | 5 | - |

| Distillers' Solubles | 5 | - |

| Sodium Chloride | 5 | 5 |

| Maltose | - | 10 |

| Corn Steep Liquor (30° Bé) | - | 10 |

| Dipotassium Phosphate | - | 2 |

| pH (initial) | 7.5 - 7.7 | Not specified |

Cultivation Parameters

The fermentation process involved careful control of temperature, aeration, and agitation to ensure robust growth of S. venezuelae and efficient production of the antibiotic.

Table 2: Typical Fermentation Parameters for Chloramphenicol Production

| Parameter | Surface Culture | Submerged Culture |

| Inoculum | Spores of S. venezuelae | Shaken flask culture of S. venezuelae |

| Incubation Temperature | 20 - 40 °C (preferably 25 °C) | 20 - 40 °C (preferably 25 °C) |

| Incubation Period | 10 - 15 days | 2 - 7 days |

| Aeration | Aerobic conditions | Sterile air introduced into the medium |

| Agitation | Static | Mechanical agitation |

| Initial pH | 6.8 - 7.2 | 6.8 - 7.2 |

Experimental Protocols

The following sections provide a detailed breakdown of the key experimental procedures for the isolation and purification of chloramphenicol.

Fermentation Protocol (Submerged Culture)

-

Medium Preparation: Prepare the desired fermentation medium (e.g., Medium 1 from Table 1) and dispense into a suitable fermenter. Adjust the initial pH to approximately 7.5 with sodium hydroxide (B78521) solution.

-

Sterilization: Sterilize the fermenter and the medium by autoclaving at 121°C for a duration appropriate for the volume (e.g., 1 hour for larger volumes).

-

Inoculation: After cooling the medium to the incubation temperature, inoculate with a pre-prepared seed culture of S. venezuelae.

-

Incubation: Incubate the culture at 25°C for 3 to 5 days with continuous agitation and aeration. Monitor the pH and antibiotic production periodically.

-

Harvesting: Once the chloramphenicol concentration reaches its peak, harvest the fermentation broth for extraction.

Extraction and Purification Protocol

The isolation of chloramphenicol from the fermentation broth was a multi-step process involving solvent extraction and a series of purification steps.

-

Clarification: Remove the mycelium and other solid materials from the harvested fermentation broth by filtration or centrifugation to obtain a clear culture liquid.

-

Solvent Extraction:

-

Extract the clarified culture liquid with a water-immiscible organic solvent. Ethyl acetate (B1210297) and amyl acetate were commonly used for this initial extraction. The extraction is typically performed at a neutral or slightly acidic pH to ensure chloramphenicol is in its neutral form.

-

Separate the organic phase containing the crude chloramphenicol.

-

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude oily residue.

-

Secondary Extraction and Washing:

-

Dissolve the crude residue in a smaller volume of a second organic solvent, such as ethylene (B1197577) dichloride or ether.

-

Wash the organic solution successively with a dilute acid and then with water to remove basic impurities.

-

-

Adsorption Chromatography:

-

Pass the washed organic extract through a column packed with an adsorbent material like activated alumina. This step helps to remove pigmented impurities.

-

-

Crystallization:

-

Concentrate the eluate from the chromatography column.

-

Induce crystallization of chloramphenicol. Early methods involved dissolving the concentrated residue in hot water, followed by cooling to allow the formation of needle-like crystals. Recrystallization from solvents like ethylene dichloride was also employed to improve purity.

-

-

Drying: Collect the crystals by filtration and dry them under vacuum.

Quantitative Data

The yield of chloramphenicol varied depending on the fermentation conditions and the efficiency of the extraction and purification processes. Early reports indicated yields in the range of 50-100 mg per liter of fermentation broth.

Table 3: Reported Yield of Chloramphenicol from a Submerged Culture Fermentation

| Stage | Volume/Mass | Chloramphenicol Concentration | Total Chloramphenicol |

| Fermentation Broth | 12 L | 50 mg/L | 600 mg |

| Crystalline Product | Not specified | >95% purity | Not specified |

Note: Detailed quantitative data from the initial isolation studies is limited in the publicly available literature. The values presented are based on examples cited in early patents.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the initial isolation of chloramphenicol.

Historical Analytical Methods

In the late 1940s, the purity and concentration of chloramphenicol were primarily assessed using a combination of physical and biological methods.

-

Melting Point Determination: A sharp and consistent melting point was a key indicator of the purity of the crystalline product.

-

Spectroscopic Analysis: While in its infancy for routine analysis, ultraviolet (UV) spectroscopy was used to characterize the molecule, showing a characteristic absorption maximum.

-

Microbiological Assays: The potency of the isolated chloramphenicol was determined by microbiological assays. These assays typically involved measuring the zone of inhibition of a susceptible bacterial strain (such as Shigella sonnei or Escherichia coli) on an agar (B569324) plate when exposed to known concentrations of the antibiotic. This biological activity was a crucial measure of the final product's efficacy.

This guide provides a detailed look into the pioneering work that brought chloramphenicol from a soil microbe to a life-saving therapeutic. The methods described, while rudimentary by today's standards, laid the groundwork for the large-scale production of this and many other antibiotics that have had a profound impact on human health.

Spectroscopic Data and Methodologies for L-erythro-Chloramphenicol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-erythro-Chloramphenicol, a potent broad-spectrum antibiotic. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the analysis, characterization, and development of this compound. This document details key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and visual representations of relevant biological pathways are also provided to facilitate a deeper understanding of the molecule's properties and interactions.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.15 | d | 9.0 | Ar-H |

| 7.72 | d | 9.0 | Ar-H |

| 6.59 | s | CHCl₂ | |

| 6.50 | d | 4.5 | OH |

| 9.10 | d | 9.0 | NH |

Note: Data derived from a study on the enantioselective synthesis of chloramphenicol (B1208). The spectrum was recorded on a 400 MHz instrument.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Due to the limited availability of explicitly tabulated ¹³C NMR data for the L-erythro isomer in the public domain, a comprehensive table of chemical shifts cannot be provided at this time. However, general chemical shift ranges for key functional groups can be inferred from the known structure and related compounds.

Table 3: FT-IR Spectroscopic Data for Chloramphenicol

| Wavenumber (cm⁻¹) | Assignment |

| 3352-3246 | O-H and N-H stretching |

| 3081 | Aromatic C-H stretching |

| 1681 | C=O stretching |

| 1559 | C=C stretching |

| 1521 | NO₂ stretching |

| 1518 | N-H bending |

| 662 | C-Cl stretching |

Note: These assignments are based on the analysis of the FT-IR spectrum of a control sample of chloramphenicol.[2][3]

Table 4: Mass Spectrometry Data for Chloramphenicol

| m/z | Interpretation |

| 321 | [M-H]⁻ (Precursor Ion) |

| 257 | Fragment Ion |

| 194 | Fragment Ion |

| 176 | Fragment Ion |

| 152 | Fragment Ion (often used for quantification) |

Note: Fragmentation pattern observed in negative electrospray ionization (ESI) mode.

Table 5: UV-Vis Spectroscopic Data for Chloramphenicol

| Solvent | λmax (nm) |

| Methanol (B129727):H₂O (10:1000 v/v) | 281 |

| Water | 278 |

Note: The molar absorptivity in water has been reported as E1% (278 nm) = 298.[4][5]

Experimental Protocols

This section outlines the methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of this compound.

Instrumentation: Bruker Avance or Varian Mercury Spectrometer (300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d6

-

Temperature: 25°C (298 K)

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate for the chemical shift range of the compound.

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz (on a 400 MHz instrument)

-

Solvent: DMSO-d6

-

Temperature: 25°C (298 K)

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more (due to lower sensitivity)

-

Relaxation Delay: 2-5 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Shimadzu's Fourier Transform Infrared Spectrometer or equivalent.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

FT-IR Acquisition Parameters:

-

Wavenumber Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of a pure KBr pellet should be recorded prior to sample analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To separate, identify, and quantify this compound in complex matrices.

Instrumentation:

-

Liquid Chromatograph: Agilent 1200 Series HPLC system or equivalent.

-

Mass Spectrometer: Sciex API 5500 Qtrap or equivalent triple quadrupole mass spectrometer.

Sample Preparation (for food matrices):

-

Homogenize 5 g of the sample with 5 mL of water and 10 mL of an acetonitrile/ethyl acetate (B1210297) mixture.

-

Centrifuge the mixture and collect the organic layer.

-

Evaporate the organic solvent and redissolve the residue in 6 mL of 4% NaCl.

-

Perform a solid-phase extraction (SPE) cleanup.[6]

LC Parameters:

-

Column: Kinetex C8 column (75 mm × 2.1 mm i.d., 2.6 µm particle size) with a C8 precolumn.[6]

-

Mobile Phase A: 0.5% isopropanol (B130326) in 0.1% acetic acid.[6]

-

Mobile Phase B: Methanol.[6]

-

Flow Rate: 0.4 mL/min.[6]

-

Column Temperature: 40°C.[6]

-

Injection Volume: 10 µL.[6]

-

Gradient Program: 85% A for 0-2.5 min, ramp to 55% A from 2.5-3.0 min, and return to 85% A at 4.2 min.[6]

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI).[6]

-

Capillary Voltage: 4.5 kV.[6]

-

Desolvation Temperature: 400°C.[6]

-

Gas 1 (Air): 35 psi.[6]

-

Gas 2 (Air): 35 psi.[6]

-

Curtain Gas (N₂): 40 psi.[6]

-

Collision Gas (N₂): Medium.[6]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

321 → 152 (Collision Energy: -22 eV, Declustering Potential: -20 eV)

-

321 → 194 (Collision Energy: -18 eV, Declustering Potential: -20 eV)[6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Instrumentation: Shimadzu UV-2400 PC series spectrophotometer or equivalent.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol-water mixture).

-

Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0). For example, a concentration of 0.2 mg/mL in a methanol:water (10:1000 v/v) solution can be used.[4]

UV-Vis Acquisition Parameters:

-

Wavelength Range: 200-400 nm.[4]

-

Slit Width: 2.0 nm.

-

Cuvette: 1 cm quartz cell.

-

Blank: The solvent used for sample preparation should be used as the blank.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action and metabolic pathways of chloramphenicol.

Mechanism of Action: Inhibition of Peptidyl Transferase

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC). This binding sterically hinders the positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond.[7][8]

Metabolic Pathway: Nitroreduction

One of the primary metabolic pathways for chloramphenicol in bacteria involves the reduction of its para-nitro group. This process is often catalyzed by nitroreductase enzymes and leads to the formation of less active or inactive metabolites.[9][10]

Metabolic Pathway: Other Transformations

In addition to nitroreduction, chloramphenicol can undergo other metabolic transformations, including oxidation and hydrolysis, catalyzed by various enzymes.

References

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. scispace.com [scispace.com]

- 3. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. shimadzu.com [shimadzu.com]

Methodological & Application

Protocol for Preparing Chloramphenicol Stock Solution: A Guide for Researchers

Application Note

Chloramphenicol (B1208) is a broad-spectrum antibiotic commonly utilized in molecular biology and drug development for the selection of transformed bacteria and for plasmid amplification.[1] It functions by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step.[1][2][3] Resistance to chloramphenicol is conferred by the chloramphenicol acetyltransferase (CAT) gene, which inactivates the antibiotic. This document provides a detailed protocol for the preparation, storage, and safe handling of chloramphenicol stock solutions.

Properly prepared and stored stock solutions are crucial for ensuring experimental reproducibility. Chloramphenicol powder is typically dissolved in ethanol (B145695) or methanol (B129727) to create a concentrated stock solution, which is then diluted to the desired working concentration in culture media.[2][4] Stock solutions are typically stored at -20°C for long-term use.[1][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for chloramphenicol.

| Parameter | Value | References |

| Molecular Weight | 323.13 g/mol | [4][7] |

| Solubility in Ethanol | 50 mg/mL | [2][4] |

| Solubility in Methanol | Highly soluble (>20 mg/mL) | [8] |

| Solubility in Water | 2.5 mg/mL | [2][4] |

| Recommended Stock Solution Concentration | 10 - 50 mg/mL in ethanol | [9] |

| Recommended Working Concentration | 10 - 170 µg/mL | [1][9] |

| Storage of Solid Powder | Room temperature or 2-8°C | [1][3] |

| Storage of Stock Solution (Ethanol) | -20°C (long-term, up to 1 year) or 2-8°C (short-term, up to 30 days) | [4][5][6][9] |

Experimental Protocol: Preparation of 10 mL of a 25 mg/mL Chloramphenicol Stock Solution

This protocol details the steps for preparing a 25 mg/mL stock solution of chloramphenicol in ethanol.

Materials:

-

Chloramphenicol powder (CAS 56-75-7)

-

100% Ethanol

-

Sterile 15 mL conical tube

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile syringe

-

Sterile microcentrifuge tubes for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out 250 mg of chloramphenicol powder.

-

Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of 100% ethanol to the tube.

-

Mixing: Cap the tube tightly and vortex until the chloramphenicol is completely dissolved. The solution should be clear and very faintly yellow.

-

Sterilization: To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile container. Do not autoclave chloramphenicol solutions. [1]

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to one year).[6] For short-term storage, aliquots can be kept at 2-8°C for up to 30 days.[4][9]

Workflow and Signaling Pathway Diagrams

Caption: Workflow for preparing chloramphenicol stock solution.

Caption: Mechanism of action of chloramphenicol.

Safety Precautions

Chloramphenicol should be handled with care as it is considered hazardous.[5] Always wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Wash hands thoroughly after handling.[5] It is important to review the Safety Data Sheet (SDS) for this chemical prior to use. Due to its potential for serious side effects in humans, such as bone marrow damage, it is not typically used for therapeutic purposes except in specific, life-threatening infections.[10]

References

- 1. khimexpert.com [khimexpert.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. labmart.id [labmart.id]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. goldbio.com [goldbio.com]

- 7. Chloramphenicol [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. go.drugbank.com [go.drugbank.com]

Application of L-erythro-Chloramphenicol in Molecular Cloning

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-erythro-Chloramphenicol, the biologically active stereoisomer of chloramphenicol (B1208), is a broad-spectrum antibiotic widely utilized in molecular biology.[1][2] Its primary role is as a selective agent in molecular cloning and to increase the yield of plasmid DNA.[1][3] Chloramphenicol functions by inhibiting protein synthesis in bacteria, a mechanism that is harnessed to select for cells that have successfully incorporated a plasmid containing a chloramphenicol resistance gene.[1][3][4] This document provides detailed application notes, experimental protocols, and technical data for the effective use of this compound in a research setting.

Mechanism of Action and Resistance

Chloramphenicol exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1][3] This binding action specifically obstructs the peptidyl transferase step, thereby preventing the formation of peptide bonds and halting protein synthesis.[1][3]

Bacterial resistance to chloramphenicol is most commonly conferred by the enzyme Chloramphenicol Acetyltransferase (CAT), which is encoded by the cat gene often carried on plasmids.[1][5][6] The CAT enzyme catalyzes the acetylation of chloramphenicol using acetyl-CoA as a cofactor.[7][8] This modification, occurring at the 3-hydroxyl group, renders chloramphenicol unable to bind to the ribosome, thus inactivating the antibiotic and allowing the bacterial cell to survive and proliferate.[6][7][9]

Applications in Molecular Cloning

-

Selection of Transformed Bacteria: The most common application is the selection of bacterial cells (e.g., E. coli) that have been successfully transformed with a plasmid carrying the chloramphenicol resistance (cat) gene.[1] When plated on a medium containing chloramphenicol, only the transformed cells containing the resistance plasmid will grow and form colonies.

-

Plasmid Amplification: Chloramphenicol is used to significantly increase the yield of low-copy-number plasmids that have a relaxed origin of replication (e.g., pMB1 or ColE1).[10][11] By adding chloramphenicol to a bacterial culture, host protein synthesis is inhibited, which in turn stops the replication of the host chromosome.[10] However, the replication of relaxed-origin plasmids is independent of host protein synthesis, allowing them to continue replicating and accumulate to high numbers within the cell.[10][12] This technique is often referred to as "chloramphenicol amplification."

Data Presentation

The following tables summarize key quantitative data for the preparation and use of chloramphenicol solutions.

Table 1: Chloramphenicol Properties and Stock Solution

| Parameter | Value | Reference |

| Molecular Weight | 323.1 g/mol | [3] |

| Solubility (Ethanol) | ~50 mg/mL | [4] |

| Solubility (Water) | 2.5 mg/mL | [3] |

| Stock Solution Solvent | 100% Ethanol (B145695) | [1][3] |

| Recommended Stock Conc. | 25-34 mg/mL | [3] |

| Storage Temperature | -20°C | [3] |

Table 2: Recommended Working Concentrations

| Application | Plasmid Type | E. coli Strain | Concentration (µg/mL) | Reference |

| Routine Plasmid Selection | High-Copy | DH5α, TOP10, etc. | 25 - 35 | [13][14] |

| Routine Plasmid Selection | Low-Copy | DH5α, TOP10, etc. | 12.5 - 25 | [13] |

| Plasmid Amplification | Low-Copy (relaxed origin) | Any | 125 - 170 | [10][12][15] |

Experimental Protocols

Protocol 1: Preparation of Chloramphenicol Stock Solution (25 mg/mL)

Materials:

-

Chloramphenicol powder

-

100% Ethanol

-

Sterile conical tube (15 mL or 50 mL)

-

Vortex mixer

Procedure:

-

Weigh out 250 mg of chloramphenicol powder and transfer it to a sterile 15 mL conical tube.[1]

-

Add 10 mL of 100% ethanol to the tube.[1]

-

Vortex thoroughly until the powder is completely dissolved.[13]

-

Store the stock solution in aliquots at -20°C. The solution is stable for up to 6 months.[16] Note: Do not autoclave chloramphenicol solutions as heat can cause degradation.[1][13]

Protocol 2: Preparation of Chloramphenicol Selection Plates (LB Agar)

Materials:

-

LB agar (B569324) powder

-

Deionized water

-

Autoclave

-

Sterile petri dishes

-

Water bath (50-55°C)

-

Chloramphenicol stock solution (25 mg/mL)

Procedure:

-

Prepare 1 L of LB agar according to the manufacturer's instructions and sterilize by autoclaving.[13]

-

After autoclaving, place the molten agar in a 50-55°C water bath to cool. This is a critical step to prevent the degradation of the antibiotic.[1][13]

-

Once the agar has cooled, add 1 mL of the 25 mg/mL chloramphenicol stock solution to the 1 L of LB agar to achieve a final concentration of 25 µg/mL.[1][13]

-

Gently swirl the flask to ensure the antibiotic is evenly distributed.[13]

-

Pour approximately 20-25 mL of the LB agar containing chloramphenicol into each sterile petri dish.[13][17]

-

Allow the plates to solidify at room temperature, then invert and store them at 4°C, protected from light. Plates are typically stable for 1-2 months.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. khimexpert.com [khimexpert.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. The structural basis for substrate versatility of chloramphenicol acetyltransferase CATI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. go.drugbank.com [go.drugbank.com]

- 10. benchchem.com [benchchem.com]

- 11. When is chloramphenicol amplification of plasmids performed? [qiagen.com]

- 12. bioke.com [bioke.com]

- 13. benchchem.com [benchchem.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. Dr. David W. Andrews - Lab Manual [andrewslab.ca]

- 16. Chloramphenicol Stock Solution [novoprolabs.com]

- 17. static.igem.org [static.igem.org]

Determining Optimal Chloramphenicol Concentration for LB Agar Plates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of chloramphenicol (B1208) for the selection of bacteria, particularly Escherichia coli, harboring chloramphenicol resistance plasmids in Luria-Bertani (LB) agar (B569324). Accurate antibiotic concentration is critical for ensuring efficient selection of transformed bacteria while minimizing the risk of satellite colony formation and breakthrough of non-resistant organisms.[1]

Introduction to Chloramphenicol Selection